Rocephin

Description

Properties

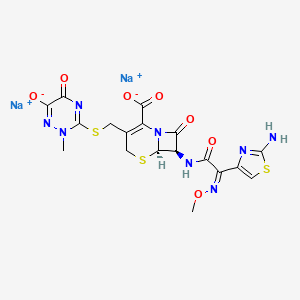

IUPAC Name |

disodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N8O7S3.2Na/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7;;/h5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32);;/q;2*+1/p-2/b24-8-;;/t9-,15-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDRNWTJTHBSPMW-BBJOQENWSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=O)C(=N1)[O-])SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NC(=O)C(=N1)[O-])SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N8Na2O7S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

73384-59-5 (Parent) | |

| Record name | Ceftriaxone Sodium [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074578691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID501019136 | |

| Record name | Ceftriaxone Sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

598.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74578-69-1, 73384-59-5, 104376-79-6 | |

| Record name | Ceftriaxone Sodium [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074578691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ceftriaxone Sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-8-oxo-3-[[(1,2,5,6-tetrahydro-2-methyl-5,6-dioxo-1,2,4-triazin-3-yl)thio]methyl]-, disodium salt, [6R-[6α,7β(Z)]]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.824 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ceftriaxone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.347 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFTRIAXONE SODIUM ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R598PB148Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Rocephin (Ceftriaxone): A Technical Guide to its Mechanism of Action in Neuronal Protection

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Ceftriaxone (B1232239), a third-generation β-lactam antibiotic, has demonstrated significant neuroprotective properties independent of its antimicrobial activity.[1][2] Its ability to traverse the blood-brain barrier allows it to exert direct effects within the central nervous system (CNS).[3] The primary mechanism of action involves the transcriptional upregulation of the astrocytic glutamate (B1630785) transporter 1 (GLT-1), also known as excitatory amino acid transporter 2 (EAAT2) in humans.[4][5] This upregulation enhances glutamate clearance from the synapse, thereby attenuating a cascade of pathological events including glutamate excitotoxicity, oxidative stress, neuroinflammation, and apoptosis.[5][6][7][8] This guide provides a detailed examination of these core mechanisms, supported by quantitative data, experimental protocols, and signaling pathway diagrams to offer a comprehensive resource for researchers in neuropharmacology and drug development.

Core Mechanism: Transcriptional Upregulation of Glutamate Transporter 1 (GLT-1)

The cornerstone of ceftriaxone's neuroprotective effect is its ability to increase the expression and functional activity of GLT-1, the most abundant glutamate transporter in the CNS.[4][9] GLT-1 is predominantly expressed on astrocytes and is responsible for the majority of glutamate uptake from the synaptic cleft, a critical process for preventing neuronal overstimulation.[10]

The mechanism of GLT-1 induction by ceftriaxone is mediated through the activation of the nuclear factor-κB (NF-κB) signaling pathway.[5] Ceftriaxone promotes the nuclear translocation of the p65 subunit of NF-κB.[5] Once in the nucleus, p65 binds to a specific site on the EAAT2/GLT-1 gene promoter, initiating an increase in gene transcription.[5] This leads to elevated levels of GLT-1 protein, enhanced glutamate uptake capacity, and a subsequent reduction in excitotoxic damage.[5][9] Studies have shown that a 5-7 day course of ceftriaxone can increase GLT-1 expression in the rat brain up to three-fold.[9]

Caption: Core signaling pathway of Ceftriaxone-induced GLT-1 upregulation.

Downstream Neuroprotective Effects

The upregulation of GLT-1 initiates a cascade of beneficial downstream effects that collectively contribute to neuronal protection.

Attenuation of Glutamate Excitotoxicity

Glutamate-mediated excitotoxicity is a primary driver of neuronal damage in numerous neurological disorders.[6][9] Excessive accumulation of glutamate in the synapse leads to the over-activation of N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, causing excessive calcium influx and subsequent neuronal death.[10] By enhancing GLT-1 expression, ceftriaxone efficiently clears excess glutamate, protecting neurons from this excitotoxic cell death.[6][11]

Reduction of Oxidative Stress

Excitotoxicity is intrinsically linked to oxidative stress and mitochondrial dysfunction.[6][11] The over-activation of glutamate receptors triggers a surge in reactive oxygen species (ROS) production. Ceftriaxone treatment has been shown to mitigate this effect by decreasing levels of lipid peroxidation markers like malondialdehyde (MDA) while simultaneously increasing the activity of endogenous antioxidant enzymes, such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH).[6][7][8]

Modulation of Neuroinflammation

Neuronal injury and excitotoxicity provoke an inflammatory response characterized by the activation of microglia and astrocytes.[6][11] Ceftriaxone has demonstrated potent anti-inflammatory effects by reducing the activation of these glial cells, evidenced by decreased expression of markers like ionized calcium-binding adapter molecule 1 (IBA1) for microglia and glial fibrillary acidic protein (GFAP) for astrocytes.[3][12][13] Furthermore, it lowers the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[6][7][11]

Inhibition of Apoptosis

The culmination of reduced excitotoxicity, oxidative stress, and neuroinflammation is the potent inhibition of programmed cell death, or apoptosis.[1] Ceftriaxone treatment leads to increased neuronal survival by modulating apoptosis pathways.[8][14] This is achieved by decreasing the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 and inhibiting the activation of executioner caspases, such as caspase-3 and caspase-9.[8] This protective effect has been observed in various neuronal populations, including hippocampal and dopaminergic neurons.[6][15]

Caption: Logical flow of Ceftriaxone's neuroprotective effects.

Quantitative Data Summary

The neuroprotective effects of ceftriaxone have been quantified across numerous preclinical models. The following tables summarize key findings.

Table 1: Effect of Ceftriaxone on GLT-1 Expression and Function

| Parameter | Model System | Ceftriaxone Treatment | Result | Reference |

|---|---|---|---|---|

| GLT-1 Expression | Rat Brain | 5-7 days | ~3-fold increase | [9] |

| GLT-1 Expression | Healthy FVB/N Mice Hippocampus | 200 mg/kg/day, 5-7 days | Significant increase (p=0.008) | [16] |

| GLT-1 Expression | Healthy FVB/N Mice Cortex | 200 mg/kg/day, 5-7 days | Significant increase (p=0.045) | [16] |

| Glutamate Uptake | Rat Brain | 5-7 days | Correlated increase with expression |[9] |

Table 2: Effect of Ceftriaxone on Markers of Oxidative Stress

| Parameter | Model System | Ceftriaxone Treatment | Result | Reference |

|---|---|---|---|---|

| Malondialdehyde (MDA) | Rat Model of Neuropathic Pain | 200 mg/kg, 7 days | Significant reduction (p<0.05) | [8] |

| Malondialdehyde (MDA) | Rat Model of Chronic Cerebral Hypoperfusion | Post-ischemia | Significant attenuation of MDA production | [7] |

| Glutathione (GSH) | Rat Model of Neuropathic Pain | 200 mg/kg, 7 days | Significant increase (p<0.05) | [8] |

| Superoxide Dismutase (SOD) | Irradiated Rat Brain | Post-irradiation | Elevated brain levels of SOD activity |[6][11] |

Table 3: Effect of Ceftriaxone on Markers of Neuroinflammation

| Parameter | Model System | Ceftriaxone Treatment | Result | Reference |

|---|---|---|---|---|

| TNF-α | Irradiated Rat Brain | Post-irradiation | Significant reduction in brain levels | [6][11] |

| TNF-α & IL-1β | Rat Model of Chronic Cerebral Hypoperfusion | Post-ischemia | Attenuated production | [7] |

| IBA1 (Microglia) | Mouse Model of Alzheimer's Disease | Post-Aβ injection | Significant decrease in expression (p<0.01) | [3][12] |

| GFAP (Astrocytes) | Irradiated Rat Brain | Post-irradiation | Reduced immunostaining index |[6][11] |

Table 4: Effect of Ceftriaxone on Neuronal Survival and Apoptosis

| Parameter | Model System | Ceftriaxone Treatment | Result | Reference |

|---|---|---|---|---|

| Bax/Bcl2 Ratio | Rat Model of Neuropathic Pain | 200 mg/kg, 3 days | Significant reduction (p<0.05) | [8] |

| Neuronal Apoptosis | Rat Model of Traumatic Brain Injury | 250 mg/kg/day, 3 days | Significant decrease | [1][2] |

| TUNEL+ Cells (Hippocampus) | Neonatal Rat HIE Model | 200 mg/kg pre-treatment | Significant reduction in apoptotic cells | [17] |

| Dopaminergic Neuron Count | 6-OHDA-Lesioned Rats | 7 days pre-treatment | Significantly higher cell count vs. saline |[15] |

Experimental Protocols and Workflows

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the study of ceftriaxone's neuroprotective action.

Experimental Workflow: Analysis of GLT-1 Upregulation

Caption: Experimental workflow for quantifying GLT-1 protein expression.

Protocol: Western Blotting for GLT-1 Protein Expression

(Adapted from methodologies described in Sari et al., 2011)[18]

-

Tissue Homogenization: Homogenize dissected brain regions (e.g., prefrontal cortex, nucleus accumbens) in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Protein Extraction: Centrifuge the homogenates at high speed (e.g., 14,000 rpm) for 15-30 minutes at 4°C. Collect the supernatant containing the total protein lysate.

-

Quantification: Determine the protein concentration of each sample using a standard method, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20, TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for GLT-1 (e.g., rabbit anti-GLT1). A loading control antibody (e.g., mouse anti-β-actin) should also be used.

-

Secondary Antibody Incubation: Wash the membrane extensively with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1-2 hours at room temperature.

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imaging system.

-

Analysis: Quantify the band intensity for GLT-1 and the loading control using densitometry software. Normalize the GLT-1 signal to the loading control to determine relative protein expression levels.

Protocol: Glutamate Uptake Assay

(Adapted from methodologies described in Hu et al., 2015)[19]

-

Cell Preparation: Rapidly dissect the brain region of interest (e.g., hippocampus) and mince the tissue. Dissociate the tissue into a single-cell suspension using a mild enzymatic digestion (e.g., trypsin) followed by mechanical trituration.

-

Cell Resuspension: Centrifuge the cell suspension at low speed (e.g., 1,000 rpm) for 10 minutes at 4°C. Discard the supernatant and resuspend the cell pellets in a buffered salt solution (e.g., Hank's solution).

-

Uptake Initiation: Aliquot the cell suspension into reaction tubes. Initiate the glutamate uptake by adding a solution containing a known concentration of radiolabeled L-[³H]glutamate along with unlabeled glutamate.

-

Incubation: Incubate the reaction mixtures for a short period (e.g., 5-10 minutes) at 37°C to allow for transporter-mediated uptake.

-

Uptake Termination: Terminate the reaction by adding ice-cold buffer and rapidly filtering the mixture through glass fiber filters to separate the cells from the extracellular medium.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-internalized radiolabel.

-

Scintillation Counting: Place the filters into scintillation vials with scintillation fluid. Measure the amount of radioactivity retained by the cells using a liquid scintillation counter.

-

Analysis: Calculate the rate of glutamate uptake, typically expressed as pmol/mg protein/min. Non-specific uptake can be determined by running parallel reactions in the presence of a glutamate transport inhibitor (e.g., TBOA) or at 4°C.

Conclusion

Ceftriaxone presents a compelling multi-target neuroprotective profile, making it a strong candidate for therapeutic development in a range of neurological disorders. Its core mechanism—the transcriptional upregulation of the GLT-1 glutamate transporter—directly counteracts the excitotoxicity that is a common pathological feature in conditions such as ischemic stroke, traumatic brain injury, and neurodegenerative diseases.[5][20][21] The subsequent reduction in oxidative stress, neuroinflammation, and apoptosis further solidifies its therapeutic potential.[1][7][8] The comprehensive data and protocols provided in this guide are intended to facilitate further research into the clinical translation of ceftriaxone and the development of novel therapeutics targeting the GLT-1 pathway.

References

- 1. Ceftriaxone therapy attenuates brain trauma in rats by affecting glutamate transporters and neuroinflammation and not by its antibacterial effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ceftriaxone therapy attenuates brain trauma in rats by affecting glutamate transporters and neuroinflammation and not by its antibacterial effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Neuroprotective Effects of Ceftriaxone Involve the Reduction of Aβ Burden and Neuroinflammatory Response in a Mouse Model of Alzheimer’s Disease [frontiersin.org]

- 4. Molecular changes evoked by the beta-lactam antibiotic ceftriaxone across rodent models of substance use disorder and neurological disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of Ceftriaxone Induction of Excitatory Amino Acid Transporter-2 Expression and Glutamate Uptake in Primary Human Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ceftriaxone has a neuroprotective effect in a whole-brain irradiation-induced neurotoxicity model by increasing GLT-1 and reducing oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Ceftriaxone, a Beta-Lactam Antibiotic, Modulates Apoptosis Pathways and Oxidative Stress in a Rat Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cmaj.ca [cmaj.ca]

- 10. Frontiers | Ceftriaxone as a Novel Therapeutic Agent for Hyperglutamatergic States: Bridging the Gap Between Preclinical Results and Clinical Translation [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Neuroprotective Effects of Ceftriaxone Involve the Reduction of Aβ Burden and Neuroinflammatory Response in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Upregulation of GLT-1 by treatment with ceftriaxone alleviates radicular pain by reducing spinal astrocyte activation and neuronal hyperexcitability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Ceftriaxone Ameliorates Motor Deficits and Protects Dopaminergic Neurons in 6-Hydroxydopamine-Lesioned Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Effect of GLT-1 Upregulation on Extracellular Glutamate Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ceftriaxone attenuates hypoxic-ischemic brain injury in neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ceftriaxone treatment affects the levels of GLT1 and ENT1 as well as ethanol intake in alcohol-preferring rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. GLT-1 Knockdown Inhibits Ceftriaxone-Mediated Improvements on Cognitive Deficits, and GLT-1 and xCT Expression and Activity in APP/PS1 AD Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | The Effect of GLT-1 Upregulation on Extracellular Glutamate Dynamics [frontiersin.org]

- 21. Ceftriaxone as a Novel Therapeutic Agent for Hyperglutamatergic States: Bridging the Gap Between Preclinical Results and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]

Ceftriaxone's Effect on Glutamate Transporter GLT-1 Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular mechanisms and experimental validation of ceftriaxone's effect on the expression of the glutamate (B1630785) transporter GLT-1 (also known as EAAT2 or SLC1A2). The upregulation of this transporter is a key mechanism underlying the neuroprotective effects of ceftriaxone (B1232239) observed in various preclinical models of neurological disorders.

Core Mechanism: Transcriptional Upregulation via NF-κB Signaling

The primary mechanism by which ceftriaxone enhances GLT-1 expression is through the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, leading to increased transcription of the SLC1A2 gene.[1][2] In astrocytes, the predominant cell type expressing GLT-1, ceftriaxone treatment leads to the nuclear translocation of the p65 subunit of NF-κB.[1][2] Once in the nucleus, p65 binds to a specific NF-κB binding site in the promoter region of the SLC1A2 gene, thereby initiating the transcription of GLT-1 mRNA.[1][2]

While the NF-κB pathway is the most extensively documented, some evidence also suggests a potential role for the PI3K/Akt signaling pathway in mediating the effects of ceftriaxone on GLT-1 expression.[3][4] However, the involvement of this pathway appears to be more variable and may be context-dependent.

Below is a diagram illustrating the primary signaling pathway:

References

- 1. Mechanism of Ceftriaxone Induction of Excitatory Amino Acid Transporter-2 Expression and Glutamate Uptake in Primary Human Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of ceftriaxone on GLT1 isoforms, xCT and associated signaling pathways in P rats exposed to ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of ceftriaxone on GLT1 isoforms, xCT and associated signaling pathways in P rats exposed to ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Ceftriaxone in Neurodegenerative Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ceftriaxone (B1232239), a third-generation cephalosporin (B10832234) antibiotic, has garnered significant attention in preclinical research for its neuroprotective potential across a spectrum of neurodegenerative diseases. This document provides a comprehensive technical overview of the preclinical studies investigating ceftriaxone's efficacy and mechanism of action in models of Amyotrophic Lateral Sclerosis (ALS), Alzheimer's Disease, Parkinson's Disease, and Huntington's Disease. A central focus of these studies is ceftriaxone's ability to upregulate the expression and activity of the glial glutamate (B1630785) transporter-1 (GLT-1 or EAAT2), thereby mitigating glutamate-mediated excitotoxicity, a common pathological hallmark in many neurodegenerative conditions. This guide summarizes key quantitative data, details common experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Mechanism of Action: Upregulation of Glutamate Transporter 1 (GLT-1)

The primary neuroprotective mechanism attributed to ceftriaxone in preclinical models is the enhancement of glutamate homeostasis through the upregulation of GLT-1.[1] GLT-1, predominantly expressed on astrocytes, is responsible for the majority of glutamate clearance from the synaptic cleft.[2] Dysregulation of this transporter leads to an accumulation of extracellular glutamate, resulting in neuronal excitotoxicity and cell death.[3][4] Ceftriaxone has been shown to increase the transcription of the GLT-1 gene, leading to increased protein expression and enhanced glutamate uptake capacity.[5][6] This action is believed to be mediated, at least in part, through the NF-κB signaling pathway.[7] Beyond GLT-1, some studies suggest ceftriaxone may also exert neuroprotective effects through anti-inflammatory actions, reducing microglial activation, and potentially by inhibiting the aggregation of pathological proteins like α-synuclein.[6][8][9]

Caption: Ceftriaxone upregulates GLT-1 expression via the NF-κB pathway.

Preclinical Data in Neurodegenerative Disease Models

Ceftriaxone has been evaluated in numerous rodent models of neurodegenerative diseases, consistently demonstrating beneficial effects on key pathological and behavioral outcomes. The following tables summarize the quantitative data from these studies.

Amyotrophic Lateral Sclerosis (ALS)

In preclinical models of ALS, ceftriaxone has been shown to delay disease progression and extend survival, effects attributed to its upregulation of GLT-1 in the spinal cord and motor cortex.[3]

| Animal Model | Dosage (mg/kg/day) | Administration Route | Treatment Duration | Key Quantitative Findings | Reference(s) |

| SOD1 G93A Mouse | 200 | Intraperitoneal (IP) | Chronic | Upregulated GLT-1, attenuated ALS manifestations. | [3] |

Despite these promising preclinical results, a large-scale clinical trial in ALS patients did not show a significant difference in survival between ceftriaxone and placebo-treated groups.[3][10]

Alzheimer's Disease (AD)

Studies in AD models suggest ceftriaxone can improve cognitive deficits, reduce amyloid-β (Aβ) burden, and attenuate neuroinflammation.[8][11] The mechanism is linked to increased GLT-1 expression and enhanced activity of the glutamate-glutamine cycle.[3][12]

| Animal Model | Dosage (mg/kg/day) | Administration Route | Treatment Duration | Key Quantitative Findings | Reference(s) |

| 3xTg-AD Mouse | 200 | Intraperitoneal (IP) | 2 months | Attenuated accumulation of pathological tau; increased hippocampal GLT-1 expression. | [3] |

| APP/PS1 Mouse | Not specified | Not specified | Not specified | Improved cognitive impairments by upregulating GLT-1 and SN1 expression. | [3][12] |

| Aβ₂₅₋₃₅-induced Mouse | 100 | Intraperitoneal (IP) | 36 days | Restored fear-induced memory and learning; attenuated amyloid deposition and neuroinflammation. | [8][13] |

| D-galactose-induced Aging Mouse | 200 | Intraperitoneal (IP) | 6 weeks | Prevented neurobehavioral dysfunctions; increased antioxidant enzyme activity (SOD, GPx, CAT). | [14] |

Parkinson's Disease (PD)

In PD models, ceftriaxone has been shown to protect dopaminergic neurons, improve motor function, and alleviate cognitive deficits.[6][15] These effects are associated with increased GLT-1 expression in the striatum and hippocampus, as well as reduced microglial activation.[3][15]

| Animal Model | Dosage (mg/kg/day) | Administration Route | Treatment Duration | Key Quantitative Findings | Reference(s) |

| MPTP-induced Rat | 100 or 200 | Intraperitoneal (IP) | 14 days | Improved cognitive function and memory; increased GLT-1 in striatum and hippocampus. | [2][3] |

| 6-OHDA-lesioned Rat | 50 or 100 | Intraperitoneal (IP) | Sub-chronic | 41-44% increase in impaired forepaw stepping; slowed development of L-DOPA-induced dyskinesia. | [16] |

| MPTP-induced Mouse | 200 | Intraperitoneal (IP) | 7 days | Reversed reduction of tyrosine hydroxylase; suppressed activation of microglia and astrocytes. | [6][17] |

| Dementia with Lewy Bodies (DLB) Rat | 100 | Intraperitoneal (IP) | 27 days | Corrected neuronal density and activity in the hippocampus; increased neurogenesis. | [3][18][19] |

Huntington's Disease (HD)

Preclinical studies in HD mouse models have demonstrated that ceftriaxone can increase cortical and striatal GLT-1 expression, even in late-stage disease, suggesting a potential to modulate glutamate transmission throughout the disease course.[7][20]

| Animal Model | Dosage (mg/kg/day) | Administration Route | Treatment Duration | Key Quantitative Findings | Reference(s) |

| R6/2 Mouse | 200 | Intraperitoneal (IP) | 5 days | Reduced HD-associated behaviors; increased GLT-1 expression and decreased extracellular glutamate. | [3][7][20] |

| Q175FDN Mouse | Not specified | Not specified | Not specified | Increased striatal GLT-1 levels and ameliorated motor deficits. | [21] |

Key Experimental Protocols

The following sections detail the methodologies for key experiments cited in the preclinical evaluation of ceftriaxone.

Animal Models and Drug Administration

A typical experimental workflow for evaluating ceftriaxone in a neurodegenerative disease model is outlined below.

Caption: Workflow for in vivo preclinical studies of ceftriaxone.

-

Animal Models :

-

PD : Male Wistar rats or C57BL/6 mice are commonly used. Parkinsonism is induced by administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) or 6-hydroxydopamine (6-OHDA).[15][16][17] MPTP is typically injected intraperitoneally for several consecutive days (e.g., 25-30 mg/kg for 7 days).[6][17]

-

AD : Transgenic mouse models such as APP/PS1 and 3xTg-AD are frequently used.[3] Alternatively, an AD-like pathology can be induced by intracerebroventricular (i.c.v.) injection of aggregated amyloid-β peptides (e.g., Aβ₂₅₋₃₅).[8][13]

-

HD : The R6/2 transgenic mouse model, which expresses a fragment of the human huntingtin gene with an expanded CAG repeat, is a common choice.[7][20]

-

-

Drug Preparation and Administration :

-

Ceftriaxone sodium salt is dissolved in sterile saline or distilled water.[7][14]

-

The most common route of administration is intraperitoneal (IP) injection.[7][13][14]

-

Dosages typically range from 100 mg/kg to 200 mg/kg, administered once daily.[2][3]

-

Treatment duration varies from short-term (e.g., 5-7 days) to chronic (e.g., several weeks to months).[7][14]

-

Behavioral Assessments

-

Motor Function (PD, HD) :

-

Rotarod Test : Mice are placed on a rotating rod with accelerating speed. The latency to fall is measured as an indicator of motor coordination and balance.[6]

-

Bar Test (Catalepsy) : The time it takes for a rat to remove its forepaws from a raised bar is measured to assess akinesia.[15]

-

Pole Test : The time taken for a mouse to turn and climb down a vertical pole is recorded to assess bradykinesia.[22]

-

-

Cognitive Function (AD, PD) :

-

T-Maze Test : This test assesses spatial working memory by measuring the rate of spontaneous alternation in a T-shaped maze.[15]

-

Object Recognition Test : This test evaluates learning and memory by measuring the time an animal spends exploring a novel object versus a familiar one.[15]

-

Passive Avoidance Test : This fear-motivated test assesses learning and memory by measuring the latency of an animal to enter a dark compartment previously associated with a mild foot shock.[11][13]

-

Biochemical and Histological Analyses

-

Western Blotting for GLT-1 Expression :

-

Brain tissue (e.g., cortex, hippocampus, striatum) is dissected and homogenized in lysis buffer.[7]

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for GLT-1.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and quantified by densitometry.[20]

-

-

Immunohistochemistry/Immunofluorescence :

-

Animals are transcardially perfused with saline followed by 4% paraformaldehyde (PFA).

-

Brains are removed, post-fixed in PFA, and then cryoprotected in sucrose (B13894) solutions.

-

Frozen sections are cut on a cryostat or microtome.

-

Sections are incubated with primary antibodies against markers of interest (e.g., Tyrosine Hydroxylase [TH] for dopaminergic neurons, Iba1 for microglia, GFAP for astrocytes, Aβ for amyloid plaques).[6][17]

-

Sections are then incubated with fluorescently-labeled secondary antibodies.

-

Images are captured using a fluorescence or confocal microscope, and the density or intensity of staining is quantified.[17]

-

-

Glutamate Uptake Assay :

-

Synaptosomes or cell cultures are prepared from brain tissue.[5][23]

-

The preparation is incubated with radiolabeled glutamate (e.g., ³H-glutamate).[5]

-

The uptake is stopped, and the amount of radioactivity incorporated into the cells is measured using a scintillation counter.

-

This provides a direct measure of the functional activity of glutamate transporters.[5][23]

-

Conclusion and Future Directions

The body of preclinical evidence strongly supports the neuroprotective effects of ceftriaxone in models of various neurodegenerative diseases. Its primary mechanism, the upregulation of the GLT-1 glutamate transporter, addresses the common pathway of excitotoxicity. The consistent positive outcomes in animal models of ALS, Alzheimer's, Parkinson's, and Huntington's diseases highlight its potential as a disease-modifying therapy. However, the translation of these promising preclinical findings to clinical success has been challenging, as evidenced by the negative results of the large-scale ALS trial.[3] Future research should focus on optimizing dosing strategies, exploring combination therapies, and identifying patient populations that may be most likely to benefit from a glutamate-modulating therapy. Furthermore, a deeper investigation into ceftriaxone's non-GLT-1 mediated effects, such as its anti-inflammatory and anti-aggregation properties, may reveal additional therapeutic avenues.

References

- 1. Frontiers | The Effect of GLT-1 Upregulation on Extracellular Glutamate Dynamics [frontiersin.org]

- 2. Molecular changes evoked by the beta-lactam antibiotic ceftriaxone across rodent models of substance use disorder and neurological disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Ceftriaxone as a Novel Therapeutic Agent for Hyperglutamatergic States: Bridging the Gap Between Preclinical Results and Clinical Translation [frontiersin.org]

- 4. Ceftriaxone as a Novel Therapeutic Agent for Hyperglutamatergic States: Bridging the Gap Between Preclinical Results and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ceftriaxone modulates uptake activity of glial glutamate transporter-1 against global brain ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Ceftriaxone-induced up-regulation of cortical and striatal GLT1 in the R6/2 model of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Neuroprotective Effects of Ceftriaxone Involve the Reduction of Aβ Burden and Neuroinflammatory Response in a Mouse Model of Alzheimer’s Disease [frontiersin.org]

- 9. Ceftriaxone Blocks the Polymerization of α-Synuclein and Exerts Neuroprotective Effects in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Neuroprotective Effects of Ceftriaxone Involve the Reduction of Aβ Burden and Neuroinflammatory Response in a Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ceftriaxone improves impairments in synaptic plasticity and cognitive behavior in APP/PS1 mouse model of Alzheimer's disease by inhibiting extrasynaptic NMDAR-STEP61 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuroprotective Effects of Ceftriaxone Involve the Reduction of Aβ Burden and Neuroinflammatory Response in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ceftriaxone improves senile neurocognition damages induced by D-galactose in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ceftriaxone prevents and reverses behavioral and neuronal deficits in an MPTP-induced animal model of Parkinson's disease dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. "The β-lactam antibiotic ceftriaxone as a treatment for the symptoms of" by Caroline B. Neville [scarab.bates.edu]

- 17. Ceftriaxone affects ferroptosis and alleviates glial cell activation in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Use of Ceftriaxone in Treating Cognitive and Neuronal Deficits Associated With Dementia With Lewy Bodies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Ceftriaxone-induced up-regulation of cortical and striatal GLT1 in the R6/2 model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Hippocampal Synaptic Dysfunction in a Mouse Model of Huntington Disease Is Not Alleviated by Ceftriaxone Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. GLT-1 Knockdown Inhibits Ceftriaxone-Mediated Improvements on Cognitive Deficits, and GLT-1 and xCT Expression and Activity in APP/PS1 AD Mice - PMC [pmc.ncbi.nlm.nih.gov]

Rocephin (Ceftriaxone): A Technical Guide on its Impact on Neuroinflammation and Oxidative Stress Markers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceftriaxone (B1232239), a third-generation cephalosporin (B10832234) antibiotic, has demonstrated significant neuroprotective effects beyond its antimicrobial activity. Emerging evidence highlights its potent modulation of neuroinflammatory and oxidative stress pathways, positioning it as a repurposed drug candidate for various neurological disorders. This technical guide provides an in-depth analysis of ceftriaxone's mechanisms of action, focusing on its impact on key biomarkers. It summarizes quantitative data from preclinical studies, details common experimental protocols for evaluating its efficacy, and visualizes the core signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of ceftriaxone in neurology.

Introduction

Neuroinflammation and oxidative stress are critical pathological components of numerous neurodegenerative diseases and brain injuries, including Alzheimer's disease, Parkinson's disease, traumatic brain injury, and stroke.[1][2] Ceftriaxone (Rocephin) has garnered considerable attention for its ability to mitigate these detrimental processes.[1] Its neuroprotective properties are primarily attributed to the upregulation of the glutamate (B1630785) transporter-1 (GLT-1), which reduces glutamate excitotoxicity, a key driver of neuronal damage.[3][4][5] Furthermore, ceftriaxone influences key signaling pathways that regulate the expression of inflammatory and antioxidant molecules.[6][7] This guide synthesizes the current understanding of ceftriaxone's role in combating neuroinflammation and oxidative stress.

Impact on Neuroinflammation Markers

Ceftriaxone has been shown to attenuate neuroinflammatory responses by modulating the activation of glial cells (microglia and astrocytes) and reducing the production of pro-inflammatory cytokines.[2][7][8] The primary mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[7][9]

Quantitative Data on Neuroinflammatory Markers

The following table summarizes the quantitative effects of ceftriaxone on key neuroinflammatory markers from various preclinical studies.

| Model | Dosage | Duration | Marker | Change with Ceftriaxone | Reference |

| Lipopolysaccharide (LPS)-induced neuroinflammation (mice) | 100 mg/kg/day, i.p. | 7 days | TNF-α | ↓ Significant Decrease | [8] |

| Poly I:C-induced neuroinflammation (in vitro) | 1 µM | 24-48 hours | TNF-α, IL-6, IL-10 | No significant change in cytokine levels, but reversed microglial hypertrophy | [4][10] |

| Amyloid-β induced neuroinflammation (mice) | 100 mg/kg/day, i.p. | 36 days | IBA1 (microglial activation marker) | ↓ Significant Decrease | [2][11] |

| Chronic cerebral hypoperfusion (rats) | 200 mg/kg/day, i.p. | Post-ischemia | IL-1β, TNF-α | ↓ Significant Decrease | [12][13][14][15][16] |

| Whole-brain irradiation (rats) | Not Specified | 21 days | TNF-α | ↓ Significant Decrease | [17] |

| Traumatic Brain Injury (rats) | 50 or 250 mg/kg/day, i.p. | 72 hours | TNF-α | ↓ Significant Decrease | [18] |

Note: "↓" indicates a decrease. The term "significant" refers to statistically significant changes as reported in the cited studies.

Signaling Pathway: NF-κB Inhibition

Ceftriaxone's anti-inflammatory effects are, in part, mediated by its ability to suppress the NF-κB signaling pathway. In a neuroinflammatory state, the activation of NF-κB leads to the transcription of pro-inflammatory genes. Ceftriaxone has been shown to decrease the phosphorylation of NF-κB/p65, thereby inhibiting its translocation to the nucleus and subsequent gene expression.[7][9]

References

- 1. Frontiers | Repurposing of the β-Lactam Antibiotic, Ceftriaxone for Neurological Disorders: A Review [frontiersin.org]

- 2. Neuroprotective Effects of Ceftriaxone Involve the Reduction of Aβ Burden and Neuroinflammatory Response in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spinal upregulation of glutamate transporter GLT-1 by ceftriaxone: therapeutic efficacy in a range of experimental nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ceftriaxone attenuates Poly I:C–induced neuroinflammation in vitro by modulating glutamate transport, synaptic integrity, and immunometabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ceftriaxone as a Novel Therapeutic Agent for Hyperglutamatergic States: Bridging the Gap Between Preclinical Results and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Induction of Nrf2 and xCT are involved in the action of the neuroprotective antibiotic ceftriaxone in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ceftriaxone affects ferroptosis and alleviates glial cell activation in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ceftriaxone averts neuroinflammation and relieves depressive-like behaviors via GLT-1/TrkB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Ceftriaxone attenuates Poly I:C-induced neuroinflammation in vitro by modulating glutamate transport, synaptic integrity, and immunometabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Neuroprotective Effects of Ceftriaxone Involve the Reduction of Aβ Burden and Neuroinflammatory Response in a Mouse Model of Alzheimer’s Disease [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Effects of Ceftriaxone on Oxidative Stress and Inflammation in a Rat Model of Chronic Cerebral Hypoperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of Ceftriaxone on Oxidative Stress and Inflammation in a Rat Model of Chronic Cerebral Hypoperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 16. mdpi.com [mdpi.com]

- 17. Ceftriaxone has a neuroprotective effect in a whole-brain irradiation-induced neurotoxicity model by increasing GLT-1 and reducing oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Ceftriaxone therapy attenuates brain trauma in rats by affecting glutamate transporters and neuroinflammation and not by its antibacterial effects - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroprotective Potential of Ceftriaxone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the neuroprotective potential of the beta-lactam antibiotic, ceftriaxone (B1232239). It delves into the core molecular mechanisms, summarizes key preclinical findings across various neurological disorder models, and provides detailed experimental protocols for foundational research in this area. The information presented is intended to serve as a comprehensive resource for researchers and professionals in the field of neuroscience and drug development.

Core Mechanisms of Neuroprotection

Ceftriaxone exerts its neuroprotective effects through two primary, interconnected pathways: the upregulation of the glutamate (B1630785) transporter GLT-1 (EAAT2 in humans) and the modulation of neuroinflammatory responses. These mechanisms collectively combat excitotoxicity, a common pathological hallmark in a range of acute and chronic neurological disorders.

Upregulation of Glutamate Transporter 1 (GLT-1)

Glutamate is the principal excitatory neurotransmitter in the central nervous system. However, excessive glutamate in the synaptic cleft leads to overstimulation of glutamate receptors, resulting in a cascade of neurotoxic events, including calcium influx, mitochondrial dysfunction, and ultimately, neuronal cell death. The clearance of synaptic glutamate is primarily mediated by astrocytes through glutamate transporters, with GLT-1 accounting for approximately 90% of total glutamate uptake.

Ceftriaxone has been shown to be a potent inducer of GLT-1 expression at the transcriptional level. The primary signaling pathway implicated in this process involves the activation of the Nuclear Factor-kappa B (NF-κB).

Anti-inflammatory Effects

Neuroinflammation, characterized by the activation of microglia and astrocytes and the release of pro-inflammatory cytokines, is a critical contributor to neuronal damage in many neurological conditions. Ceftriaxone has demonstrated significant anti-inflammatory properties within the central nervous system. It can suppress the activation of microglia and astrocytes, thereby reducing the production of neurotoxic inflammatory mediators.[1][2]

The anti-inflammatory actions of ceftriaxone are also linked to the NF-κB signaling pathway, which is a central regulator of inflammatory gene expression. By modulating this pathway, ceftriaxone can decrease the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[3]

Preclinical Evidence in Neurological Disorder Models

The neuroprotective effects of ceftriaxone have been investigated in a variety of preclinical animal models of neurological diseases. The following sections summarize key quantitative findings and provide detailed experimental protocols for select models.

Ischemic Stroke

In animal models of ischemic stroke, typically induced by middle cerebral artery occlusion (MCAO), ceftriaxone has been shown to reduce infarct volume, improve neurological outcomes, and increase survival.[4]

| Outcome Measure | Control Group | Ceftriaxone-Treated Group | p-value | Reference |

| 24-hour Mortality Rate | 34.5% (n=29) | 0% (n=19) | < 0.01 | [4] |

| Neurological Deficit Score (48h post-MCAO) | 3.5 ± 0.2 | 2.1 ± 0.3 | < 0.001 | [4] |

| GLT-1 Activity (Glutamate Uptake) | Baseline | Increased | < 0.05 | [4] |

| Infarct Volume (2 days post-venous occlusion) | Increased | Reduced | < 0.05 | [5] |

| IL-1β Expression (24h post-reperfusion) | Increased | Partially Inhibited | Not specified | [3] |

This protocol describes a common method for inducing transient focal cerebral ischemia.

-

Animal Preparation: Adult male Sprague-Dawley or Wistar rats (250-300g) are anesthetized with isoflurane (B1672236) (4% for induction, 1.5-2% for maintenance) in a mixture of 70% N₂O and 30% O₂. Body temperature is maintained at 37°C using a heating pad.

-

Surgical Procedure:

-

A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

-

The ECA is carefully dissected and ligated distally.

-

A 4-0 nylon monofilament suture with a silicone-coated tip (0.2-0.3 mm diameter) is introduced into the ECA lumen through a small incision.

-

The suture is advanced into the ICA until it blocks the origin of the middle cerebral artery (MCA). Successful occlusion is often confirmed by a drop in regional cerebral blood flow monitored by laser Doppler flowmetry.

-

-

Occlusion and Reperfusion: The suture is left in place for a specified duration, typically 90 or 120 minutes, to induce ischemia. For reperfusion, the suture is carefully withdrawn.

-

Ceftriaxone Administration: Ceftriaxone (e.g., 200 mg/kg) or vehicle (saline) is administered intraperitoneally (i.p.) or intravenously (i.v.) at a specified time point, such as 90 minutes after the onset of MCAO.[4]

-

Post-operative Care and Assessment: Animals are monitored during recovery. Neurological deficit scoring is performed at various time points (e.g., 24 and 48 hours) post-MCAO. Infarct volume is typically assessed 48 hours after MCAO using 2,3,5-triphenyltetrazolium chloride (TTC) staining of brain slices.

Traumatic Brain Injury (TBI)

In rodent models of TBI, ceftriaxone has been demonstrated to reduce brain edema, improve cognitive function, and restore the expression of GLT-1.[6][7]

| Outcome Measure | TBI + Saline Group | TBI + Ceftriaxone Group | p-value | Reference |

| GLT-1 Expression (ipsilesional cortex, 7 days post-TBI) | Reduced by 29% | Restored to baseline | < 0.01 | [8] |

| GFAP Expression (astrogliosis marker, 7 days post-TBI) | Increased | Reduced by 43% | < 0.05 | [8] |

| Cumulative Seizure Duration (12 weeks post-TBI) | Higher | Reduced | < 0.001 | [8] |

| Body Weight Loss (72h post-TBI) | Greater weight loss | Significantly reversed | < 0.05 | [9] |

| Motor Dysfunction (Inclined plane test, 72h post-TBI) | Significant deficit | Attenuated | Not specified | [9] |

| Infarct Volume (72h post-TBI) | Larger | Decreased | Not specified | [9] |

| TNF-α Expression in Microglia (72h post-TBI) | Increased | Decreased | Not specified | [9] |

This protocol is a widely used model for inducing a combination of focal and diffuse brain injury.

-

Animal Preparation: Adult male Sprague-Dawley or Long-Evans rats (350-400g) are anesthetized as described for the MCAO model.

-

Surgical Procedure:

-

The animal is placed in a stereotaxic frame. A craniotomy (e.g., 5 mm diameter) is performed over the right parietal cortex, midway between the bregma and lambda sutures.

-

A rigid Luer-Lok hub is secured over the intact dura using dental acrylic.

-

-

Injury Induction:

-

The animal is connected to the fluid percussion device.

-

A pendulum strikes a piston, delivering a fluid pressure pulse of a specific magnitude (e.g., 2.0-2.5 atmospheres) to the exposed dura.

-

-

Ceftriaxone Administration: Ceftriaxone (e.g., 200 mg/kg, i.p.) or saline is administered daily for a specified period (e.g., 7 consecutive days), with the first injection given shortly after the injury (e.g., 30 minutes post-TBI).[10]

-

Post-operative Care and Assessment: Animals are monitored for recovery. Cognitive function can be assessed using tasks like the Morris water maze or Y-maze.[7] Brain tissue is collected at specific time points for histological and molecular analyses, such as Western blotting for GLT-1 and GFAP.[8]

Alzheimer's Disease

In mouse models of Alzheimer's disease, ceftriaxone has been shown to improve cognitive deficits and reduce the burden of amyloid-beta (Aβ).[11][12]

| Outcome Measure | AD Model + Saline Group | AD Model + Ceftriaxone Group | p-value | Reference |

| Aβ Accumulation (Frontal Cortex) | Significantly increased | Significantly reduced | < 0.001 | [11] |

| Aβ Accumulation (Hippocampus CA1) | Significantly increased | Significantly reduced | < 0.01 | [11] |

| Latency to find target hole (Barnes test, short-term memory) | Increased | Significantly decreased | Not specified | [12] |

| Percentage of correct choices (T-maze, working memory) | Decreased | Significantly augmented | Not specified | [12] |

This protocol assesses spatial learning and memory.

-

Animal Model: An Alzheimer's disease model can be generated by bilateral intracerebroventricular (i.c.v.) injection of Aβ fragment 25-35 in mice (e.g., C57BL/6J).[11]

-

Ceftriaxone Administration: Ceftriaxone (e.g., 100 mg/kg/day, i.p.) or saline is administered for an extended period (e.g., 36 days), starting the day after Aβ injection.[11]

-

Apparatus: A circular pool (e.g., 120 cm in diameter) is filled with opaque water (e.g., using non-toxic white paint) maintained at 22-25°C. A hidden platform (e.g., 10 cm in diameter) is submerged 1 cm below the water surface in a fixed quadrant. Various visual cues are placed around the pool.

-

Acquisition Training:

-

Mice undergo 4 trials per day for 5 consecutive days.

-

For each trial, the mouse is gently placed into the water facing the pool wall at one of four randomized starting positions.

-

The mouse is allowed to swim for a maximum of 60 seconds to find the hidden platform. If it fails to find the platform within 60 seconds, it is gently guided to it.

-

The mouse is allowed to remain on the platform for 15-30 seconds before being returned to its home cage.

-

The time to reach the platform (escape latency) and the path length are recorded using a video tracking system.

-

-

Probe Trial:

-

24 hours after the last training session, the platform is removed from the pool.

-

Each mouse is allowed to swim freely for 60 seconds.

-

The time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location are measured as indices of spatial memory.

-

Parkinson's Disease

In rodent models of Parkinson's disease, ceftriaxone has been shown to protect dopaminergic neurons and improve motor deficits.

| Outcome Measure | PD Model + Vehicle Group | PD Model + Ceftriaxone Group | p-value | Reference |

| Tyrosine Hydroxylase (TH) Loss (dopaminergic neuron marker) | ~85% loss | ~57% loss | Not specified | [13] |

| Amphetamine-induced Rotations | Increased | Reduced by ~2-fold | Not specified | [13] |

| Glutamate Uptake | Decreased | Increased by ~30% | Not specified | [13] |

| GLT-1 Expression | Decreased | Increased | Not specified | [13] |

| BDNF and GDNF Expression | Decreased | Restored | Not specified | [14] |

Experimental Workflows

Detailed Protocol: Western Blot for GLT-1 Expression in Brain Tissue

-

Tissue Homogenization: Dissected brain regions (e.g., hippocampus, cortex) are homogenized in ice-cold lysis buffer (e.g., RIPA buffer) containing a cocktail of protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the homogenates is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) from each sample are mixed with Laemmli sample buffer, heated at 95-100°C for 5 minutes, and then loaded onto a sodium dodecyl sulfate-polyacrylamide gel (e.g., 10% gel).

-

Electrophoresis: The proteins are separated by size via gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for GLT-1 (e.g., rabbit anti-GLT-1) overnight at 4°C with gentle agitation. A primary antibody against a housekeeping protein (e.g., β-actin, GAPDH) is used as a loading control.

-

Washing: The membrane is washed several times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

-

Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

Quantification: The intensity of the protein bands is quantified using densitometry software, and the expression of GLT-1 is normalized to the expression of the loading control.

Conclusion

The evidence presented in this technical guide strongly supports the neuroprotective potential of ceftriaxone across a spectrum of neurological disorders in preclinical models. Its dual action of enhancing glutamate uptake through GLT-1 upregulation and mitigating neuroinflammation positions it as a promising therapeutic candidate. However, it is important to note that a large-scale clinical trial of ceftriaxone in patients with amyotrophic lateral sclerosis (ALS) did not show a significant difference in survival or functional decline between the ceftriaxone and placebo groups.[11] Further research is warranted to fully elucidate the therapeutic window, optimal dosing, and specific patient populations that may benefit from ceftriaxone treatment. The detailed methodologies provided herein offer a foundation for researchers to build upon in the continued investigation of this and other neuroprotective agents.

References

- 1. Ceftriaxone affects ferroptosis and alleviates glial cell activation in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mmpc.org [mmpc.org]

- 3. Effects of ceftriaxone on the behavioral and neuronal changes in an MPTP-induced Parkinson's disease rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ceftriaxone treatment affects the levels of GLT1 and ENT1 as well as ethanol intake in alcohol-preferring rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ceftriaxone Improves Cognitive Function and Upregulates GLT-1-Related Glutamate-Glutamine Cycle in APP/PS1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective effect of ceftriaxone in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The beta-lactam antibiotic, ceftriaxone, provides neuroprotective potential via anti-excitotoxicity and anti-inflammation response in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ceftriaxone therapy attenuates brain trauma in rats by affecting glutamate transporters and neuroinflammation and not by its antibacterial effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Neuroprotective Effects of Ceftriaxone Involve the Reduction of Aβ Burden and Neuroinflammatory Response in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. publ.icgbio.ru [publ.icgbio.ru]

- 13. Ceftriaxone increases glutamate uptake and reduces striatal tyrosine hydroxylase loss in 6-OHDA Parkinson’s model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Neuroprotective Effect of Ceftriaxone on MPTP-Induced Parkinson's Disease Mouse Model by Regulating Inflammation and Intestinal Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

Ceftriaxone's Role in Modulating Glutamatergic Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the β-lactam antibiotic ceftriaxone (B1232239) and its significant role in modulating the glutamatergic system. The primary mechanism of action for ceftriaxone's neuromodulatory effects is the upregulation of the glial glutamate (B1630785) transporter-1 (GLT-1), a key protein responsible for the clearance of synaptic glutamate. By enhancing GLT-1 expression and activity, ceftriaxone effectively reduces extracellular glutamate levels, thereby mitigating excitotoxicity and offering neuroprotection in a variety of preclinical models of neurological and psychiatric disorders. This document details the molecular pathways involved, summarizes key quantitative data from pivotal studies, provides comprehensive experimental protocols for assessing ceftriaxone's effects, and illustrates the underlying mechanisms through detailed diagrams.

Introduction: The Glutamatergic System and the Role of GLT-1

Glutamate is the principal excitatory neurotransmitter in the central nervous system (CNS), essential for synaptic plasticity, learning, and memory. However, excessive extracellular glutamate can lead to excitotoxicity, a process implicated in the pathophysiology of numerous neurological disorders, including amyotrophic lateral sclerosis (ALS), Alzheimer's disease, Parkinson's disease, and ischemic stroke.[1][2][3] The concentration of extracellular glutamate is tightly regulated by a family of excitatory amino acid transporters (EAATs). In the adult brain, the glial glutamate transporter-1 (GLT-1), also known as EAAT2, is responsible for the majority of glutamate uptake from the synaptic cleft.[3][4] Consequently, enhancing the function and expression of GLT-1 represents a promising therapeutic strategy for conditions associated with glutamate dysregulation.

Ceftriaxone's Primary Mechanism: Upregulation of GLT-1

Ceftriaxone, a third-generation cephalosporin (B10832234) antibiotic, has been identified as a potent upregulator of GLT-1 expression and function.[1][4] Studies have demonstrated that ceftriaxone treatment leads to a significant increase in GLT-1 protein levels in various brain regions, including the prefrontal cortex, nucleus accumbens, hippocampus, and spinal cord.[5][6][7][8] This upregulation of GLT-1 enhances the capacity for glutamate clearance, thereby reducing ambient extracellular glutamate concentrations and protecting neurons from excitotoxic damage.[1][9][10]

Signaling Pathway of Ceftriaxone-Induced GLT-1 Upregulation

The molecular mechanism by which ceftriaxone upregulates GLT-1 involves the activation of specific intracellular signaling cascades. Research indicates that ceftriaxone promotes the phosphorylation of Akt and the subsequent nuclear translocation of the transcription factor nuclear factor kappa B (NF-κB).[1][5] In the cytoplasm, NF-κB is held in an inactive state by its inhibitor, IκBα. Ceftriaxone treatment has been shown to reduce the cytoplasmic levels of IκBα, leading to the release and nuclear translocation of NF-κB, where it can then bind to the promoter region of the GLT-1 gene and enhance its transcription.[1][5]

Quantitative Data on Ceftriaxone's Effects

The following tables summarize the quantitative findings from various studies investigating the impact of ceftriaxone on GLT-1 expression and glutamate dynamics.

Table 1: Effect of Ceftriaxone on GLT-1 Protein Expression

| Brain Region | Animal Model | Ceftriaxone Dose & Duration | Fold Increase in GLT-1 vs. Control | p-value | Reference |

| Nucleus Accumbens | P rats | 100 mg/kg/day, 5 days | ~1.5-fold | <0.01 | [5] |

| Prefrontal Cortex | P rats | 100 mg/kg/day, 5 days | ~1.4-fold | <0.05 | [5] |

| Hippocampus | FVB/N mice | 200 mg/kg/day, 5-7 days | Significant increase | 0.008 | [6] |

| Striatum | FVB/N mice | 200 mg/kg/day, 5-7 days | Significant increase | 0.049 | [6] |

| Cortex | FVB/N mice | 200 mg/kg/day, 5-7 days | Significant increase | 0.045 | [6] |

| Spinal Cord (membrane) | Naïve rats | 150 µg daily (intrathecal), 7 days | 77% increase in dimerized GLT-1 | <0.05 | [8] |

Table 2: Effect of Ceftriaxone on Extracellular Glutamate Levels

| Brain Region | Animal Model | Ceftriaxone Dose & Duration | Effect on Extracellular Glutamate | p-value | Reference |

| Thalamic Ventral Anterior Nucleus | Rats | 200 mg/kg, single dose | Decreased concentration | <0.05 | [9] |

| Nucleus Accumbens | P rats | 100 mg/kg/day, 5 days | Normalized to control levels | N/A | [10] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of ceftriaxone on the glutamatergic system.

Western Blot Analysis of GLT-1 Expression

This protocol is a synthesis of methodologies described in the literature.[5][7]

Objective: To quantify the protein levels of GLT-1 in specific brain regions following ceftriaxone treatment.

Materials:

-

Brain tissue from control and ceftriaxone-treated animals

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against GLT-1

-

Primary antibody against a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Tissue Homogenization: Dissect the brain region of interest on ice and homogenize in ice-cold lysis buffer.

-

Protein Extraction: Centrifuge the homogenate at high speed (e.g., 14,000 rpm) at 4°C to pellet cellular debris. Collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

-

Sample Preparation: Mix a standardized amount of protein from each sample with Laemmli buffer and heat at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom of the gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against GLT-1 (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for a loading control to normalize the GLT-1 signal.

-

Quantification: Densitometry analysis is performed using software to quantify the band intensities. The GLT-1 signal is normalized to the loading control signal.

In Vivo Microdialysis for Extracellular Glutamate Measurement

This protocol is based on methodologies described in the literature.[9][10][11]

Objective: To measure the extracellular concentration of glutamate in a specific brain region of freely moving animals.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Surgical instruments

-

Anesthesia

-

Artificial cerebrospinal fluid (aCSF)

-

Syringe pump

-

Fraction collector

-

HPLC system with fluorescence or mass spectrometry detection

-

OPA reagent for derivatization

Procedure:

-

Surgical Implantation of Microdialysis Probe: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest.

-

Recovery: Allow the animal to recover from surgery for a specified period.

-

Probe Insertion and Equilibration: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min) for an equilibration period (e.g., 1-2 hours).

-

Baseline Sample Collection: Collect baseline dialysate samples at regular intervals (e.g., every 20-30 minutes) into a fraction collector.

-

Ceftriaxone Administration: Administer ceftriaxone (or vehicle control) to the animal.

-

Post-treatment Sample Collection: Continue collecting dialysate samples for several hours post-administration.

-

Glutamate Analysis:

-

Derivatize the glutamate in the dialysate samples with a fluorescent reagent like o-phthaldialdehyde (OPA).

-

Inject the derivatized samples into an HPLC system for separation and quantification using a fluorescence detector.

-

-

Data Analysis: Calculate the concentration of glutamate in each sample based on a standard curve. Compare the post-treatment glutamate levels to the baseline levels.

References

- 1. Frontiers | Ceftriaxone as a Novel Therapeutic Agent for Hyperglutamatergic States: Bridging the Gap Between Preclinical Results and Clinical Translation [frontiersin.org]

- 2. Neuroprotective Effects of Ceftriaxone Involve the Reduction of Aβ Burden and Neuroinflammatory Response in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ceftriaxone increases glutamate uptake and reduces striatal tyrosine hydroxylase loss in 6-OHDA Parkinson’s model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of ceftriaxone on GLT1 isoforms, xCT and associated signaling pathways in P rats exposed to ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Effect of GLT-1 Upregulation on Extracellular Glutamate Dynamics [frontiersin.org]

- 7. Ceftriaxone treatment affects the levels of GLT1 and ENT1 as well as ethanol intake in alcohol-preferring rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Spinal upregulation of glutamate transporter GLT-1 by ceftriaxone: therapeutic efficacy in a range of experimental nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Imaging in vivo glutamate fluctuations with [11C]ABP688: a GLT-1 challenge with ceftriaxone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ceftriaxone attenuates ethanol drinking and restores extracellular glutamate concentration through normalization of GLT-1 in nucleus accumbens of male alcohol-preferring rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vivo Determination of Glutamate Uptake by Brain Microdialysis | Springer Nature Experiments [experiments.springernature.com]

Unveiling the Non-Antibiotic Potential of Ceftriaxone: A Technical Guide to its Neuroprotective Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftriaxone (B1232239), a third-generation cephalosporin (B10832234) antibiotic, has garnered significant attention for its therapeutic effects beyond its antimicrobial activity.[1][2] Extensive preclinical research has illuminated its potent neuroprotective properties, primarily attributed to its ability to upregulate the expression and activity of the glial glutamate (B1630785) transporter-1 (GLT-1 or EAAT2).[2][3] This upregulation enhances the clearance of synaptic glutamate, thereby mitigating excitotoxicity, a key pathological mechanism in a range of neurological disorders.[3][4] This technical guide provides an in-depth overview of the discovery and characterization of ceftriaxone's non-antibiotic therapeutic effects, with a focus on its neuroprotective actions. It details the key experimental findings, methodologies, and underlying signaling pathways for researchers and professionals in drug development.

Core Mechanism of Action: Upregulation of Glutamate Transporter-1 (GLT-1)

The principal non-antibiotic therapeutic effect of ceftriaxone stems from its ability to increase the expression of GLT-1, the primary transporter responsible for clearing glutamate from the synaptic cleft in the central nervous system.[2][3][5] Dysregulation of glutamate homeostasis and subsequent excitotoxicity are implicated in the pathophysiology of numerous neurological conditions, including amyotrophic lateral sclerosis (ALS), Parkinson's disease, Alzheimer's disease, Huntington's disease, and ischemic stroke.[3][6] By enhancing GLT-1 expression, ceftriaxone restores glutamate homeostasis, offering a promising avenue for therapeutic intervention.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the non-antibiotic effects of ceftriaxone.

Table 1: Effect of Ceftriaxone on GLT-1 Expression in Rodent Models of Neurological Disorders

| Neurological Disorder Model | Animal Model | Ceftriaxone Dosage and Duration | Brain Region | Fold Increase in GLT-1 Expression (approx.) | Reference(s) |

| Amyotrophic Lateral Sclerosis (ALS) | SOD1 G93A Mice | 200 mg/kg/day | Spinal Cord | 2.5 | [7] |

| Parkinson's Disease | 6-OHDA Rats | 200 mg/kg/day, 7 days | Striatum | 1.8 | [5] |

| Huntington's Disease | R6/2 Mice | 200 mg/kg/day, 5 days | Striatum and Cortex | 1.5 - 2.0 | [8] |

| Ischemic Stroke | MCAO Rats | 200 mg/kg/day, 5 days (pre-treatment) | Hippocampus and Cortex | 2.0 | [9] |

| Alzheimer's Disease | APP/PS1 Mice | 200 mg/kg/day | Hippocampus | 1.7 | [10] |

Table 2: Neuroprotective Effects of Ceftriaxone in Preclinical Models